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Compound of Interest

Compound Name: Benzoic-1-13C acid

CAS No.: 55320-26-8

Cat. No.: B1601281

Get Quote

Executive Summary & Structural Definition
Compound: Benzoic Acid (Carboxyl-

C) Chemical Formula:

Molecular Weight: 123.11 g/mol (approx.)[1] Key Application: Metabolic flux analysis
(decarboxylation pathways) and quantitative internal standardization.

Critical Nomenclature Note: In commercial and technical literature, "Benzoic-1-

C" typically refers to the carboxyl-labeled isotopologue (

-

C). This distinction is vital because labeling at the ring-1 (ipso) position yields a fundamentally
different fragmentation pattern. This guide analyzes the carboxyl-labeled variant (

C at the C=O position).
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Fundamental Mass Spectrometry Characteristics
(EI-MS)
The Electron Ionization (EI) mass spectrum of Benzoic-1-

C acid is characterized by a specific shift in the molecular ion and acylium fragment, while the
phenyl fragment remains unlabeled. This "Silent Label" effect is the primary diagnostic tool for
confirming the label's position.

Comparative Spectral Profile

Feature

Unlabeled Benzoic
Acid (

C)

Benzoic-1-

C Acid (Carboxyl-

C)

Diagnostic Shift (

)

Molecular Ion (

)
m/z 122 m/z 123 +1 Da

Base Peak (Benzoyl

Cation)
m/z 105 m/z 106 +1 Da

Phenyl Cation m/z 77 m/z 77 0 Da (Label Lost)

Metastable Transitions Shifted

Mechanistic Fragmentation Analysis
The interpretation relies on two competing fragmentation pathways:

-cleavage (retention of label) and decarboxylation (loss of label).

Pathway A: -Cleavage (Formation of Acylium Ion)
Upon electron impact, the molecular ion (

123) undergoes

-cleavage, losing the hydroxyl radical (

).
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Mechanism: The radical cation localized on the carbonyl oxygen induces cleavage of the C-

OH bond.

Result: The

C label is part of the carbonyl group, so it is retained in the charged fragment.

Observation: The base peak shifts from

105 (unlabeled) to

106 (

).

Pathway B: Inductive Cleavage & Decarboxylation
A secondary high-energy pathway involves the loss of the entire carboxyl group or the

subsequent loss of carbon monoxide from the acylium ion.

Direct Decarboxylation: Loss of

(mass 46 due to

C).

(

).

Decarbonylation of Acylium Ion: The

106 ion loses a neutral

molecule (mass 29).

(

).

Observation: In both sub-pathways, the
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C atom is ejected in the neutral fragment. Consequently, the resulting phenyl cation appears
at

77, identical to the unlabeled standard.

The "Silent Label" Diagnostic
The presence of

106 combined with

77 is the definitive fingerprint for Carboxyl-

C labeling.

If the label were on the Ring-1 (Ipso) position: The phenyl cation would retain the label,

appearing at

78.

If the label were on the Ring-2,3,4 positions: The phenyl cation would also appear at

78.

Visualization of Fragmentation Pathways
The following diagram illustrates the flow of the

C label (marked in red) through the fragmentation tree.
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Molecular Ion (M+)
m/z 123

[C6H5-(13C)OOH]+.

Benzoyl Cation
m/z 106

[C6H5-(13C)O]+

Alpha-Cleavage

Phenyl Cation
m/z 77

[C6H5]+

Direct Decarboxylation
(Loss of Label)

Decarbonylation
(Loss of Label)

- OH (17) - (13)CO (29) - (13)COOH (46)

Click to download full resolution via product page

Caption: Fragmentation tree of Benzoic-1-

C Acid. Green nodes retain the isotope label; Red nodes indicate loss of the label.

Experimental Protocol (EI-MS)[3][4]
To obtain reproducible data for isotopic purity assessment or metabolic tracing, follow this

protocol.

Sample Preparation[3][5]
Solvent: Dissolve 1 mg of Benzoic-1-

C acid in 1 mL of Methanol (HPLC grade).

Derivatization (Optional but Recommended for GC-MS):

Reagent: BSTFA + 1% TMCS.

Condition: 60°C for 30 minutes.

Note: Derivatization (TMS ester) shifts the molecular ion to
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195 (

). The [M-15]

peak will be prominent. This guide focuses on the underivatized free acid (Direct Insertion
Probe or inert GC inlet).

Instrument Parameters (Standard EI)
Ionization Energy: 70 eV (Standard for library comparison).

Source Temperature: 230°C.

Inlet Temperature: 250°C.

Scan Range:

40 – 200.

Threshold: Set low (e.g., 50 counts) to detect minor isotopic impurities (

122 or 124).

Quality Control Check
Isotopic Purity Calculation:

Note: Correct for natural abundance of ring

C (approx. 6.6% contribution to M+1 in unlabeled, which becomes M+2 here).

Quantitative Data Summary
The following table summarizes the expected ion clusters for a >99% enriched sample.
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m/z Value Ion Identity Formula
Relative
Abundance
(%)

Interpretation

123
Molecular Ion (

)
70-90% Parent molecule.

124
Isotope Peak (

)
~6.6%

Natural

C contribution

from the

benzene ring.

106 Benzoyl Cation 100% (Base)

Diagnostic

fragment.

Retains label.

105
Unlabeled

Benzoyl
<1%

Indicates

presence of

unlabeled

impurity.

77 Phenyl Cation 60-80%

Label Lost.

Indistinguishable

from standard.

51
Butadienyl

Cation
20-40%

Fragmentation of

the phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. isotope.com [isotope.com]

2. Benzoic acid [webbook.nist.gov]

To cite this document: BenchChem. [Advanced Interpretation of Benzoic-1- C Acid Mass
Spectrometry Data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601281/docs#advanced-interpretation-of-benzoic-1-
c-acid-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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